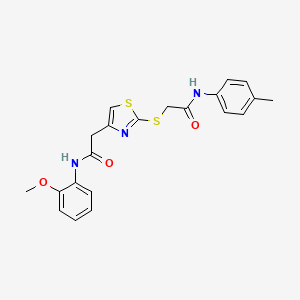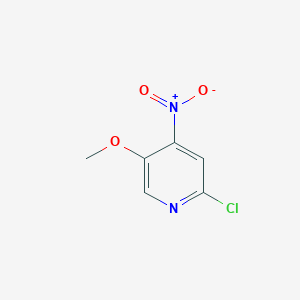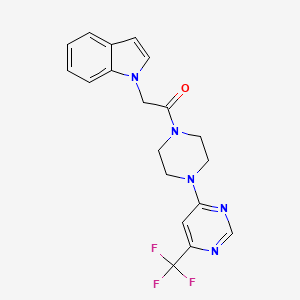
4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields such as pharmaceuticals, biotechnology, and materials science. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profiles of pyrrolidine derivatives, as exemplified by phenylpiracetam and its methyl derivative. Research indicates that the configuration of stereocenters significantly impacts the biological properties of these molecules, emphasizing the necessity for enantiomerically pure compounds in drug development. This highlights the importance of stereochemistry in enhancing pharmacological efficacy and justifies the purification of drug substances from less active enantiomers (Veinberg et al., 2015).
Antitubercular Activity
Investigations into the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide derivatives reveal significant in vitro efficacy against various strains of Mycobacterium tuberculosis. This suggests the potential for designing new leads for anti-TB compounds based on modifications of the isoniazid structure. Such studies contribute to the rational design of novel anti-tuberculosis drugs with improved efficacy and reduced resistance profiles (Asif, 2014).
Synthesis of Novel CNS Acting Drugs
The exploration of heterocycles with nitrogen, sulfur, and oxygen atoms for the synthesis of compounds with potential Central Nervous System (CNS) activity underscores the versatile utility of these chemical groups in developing new therapeutics for CNS disorders. This research identifies functional chemical groups that may serve as lead molecules for synthesizing novel CNS-acting drugs, offering insights into the molecular basis for therapeutic interventions against various neurological conditions (Saganuwan, 2017).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts for the synthesis of biologically active compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrates the importance of catalysts in medicinal chemistry. This review discusses the application of various catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing lead molecules for pharmaceutical industries. It highlights the critical role of catalysis in the efficient development of new drugs and medicinal compounds (Parmar et al., 2023).
Propriétés
IUPAC Name |
4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)6-15(20)13-7-14(18-10-13)16(21)19-9-12-4-3-5-17-8-12/h3-5,7-8,10-11,18H,6,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPXCCLKQGEKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330711 |
Source


|
| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
439111-98-5 |
Source


|
| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)


![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2606103.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2606104.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2606106.png)

![3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2606112.png)


